![molecular formula C16H10ClN3 B2703671 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole CAS No. 83749-78-4](/img/structure/B2703671.png)
1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole
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Description
1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole is a compound that produces a 1-unsubstituted parent system . It has a molecular weight of 279.72 and a molecular formula of C16H10ClN3 .
Synthesis Analysis
The synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole involves the reaction of the title compound with hydrazine in the presence of air, which gives the 1-unsubstituted parent system via oxidative dehydrazination of the 1-hydrazino intermediate . The 1-hydrazino intermediate can be obtained in high yield by carrying out the hydrazinolysis step under inert gas .Molecular Structure Analysis
The molecular structure of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is represented by the formula C16H10ClN3 . Further analysis of its structure would require more specific data such as spectroscopic or crystallographic information.Chemical Reactions Analysis
The title compound reacts with hydrazine in the presence of air to give the 1-unsubstituted parent system via oxidative dehydrazination of the 1-hydrazino intermediate . This intermediate can be obtained in high yield by carrying out the hydrazinolysis step under inert gas .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole include a molecular weight of 279.72 and a molecular formula of C16H10ClN3 . More specific properties such as melting point, boiling point, and solubility would require additional data.Scientific Research Applications
C16H10ClN3\mathrm{C_{16}H_{10}ClN_3}C16H10ClN3
and a molecular weight of 279.72 g/mol, has garnered interest in various fields. Here are six distinct applications:- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may inhibit specific pathways involved in tumor growth .
- Kinase Inhibitors : The pyridazino[4,5-b]indole scaffold has been investigated for its kinase inhibitory activity. It could serve as a lead compound for designing novel kinase inhibitors .
- Alkylation Reactions : 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole has been utilized in alkylation reactions. Researchers achieved mono- and dialkylation using various alkylating agents, expanding the synthetic toolbox .
- Luminescent Properties : The pyridazino[4,5-b]indole core exhibits interesting luminescent behavior. Scientists have explored its potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Fluorescent Probes : Researchers have functionalized this compound to create fluorescent probes for cellular imaging. These probes can selectively target specific biomolecules or cellular structures .
- Pesticide Development : The pyridazino[4,5-b]indole scaffold has been investigated for its pesticidal properties. Researchers aim to develop environmentally friendly pesticides with improved efficacy .
- Photoinduced Processes : Scientists have studied the excited-state behavior of this compound. Understanding its photochemistry and photophysics can provide insights into its reactivity and potential applications .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
Materials Science and Optoelectronics
Biological Studies
Agrochemical Research
Photophysics and Photochemistry
properties
IUPAC Name |
1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-16-13-11-8-4-5-9-12(11)18-15(13)14(19-20-16)10-6-2-1-3-7-10/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHUUGUZXMXYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole |
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